molecular formula C12H16ClFN2O B7932433 (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide

Cat. No.: B7932433
M. Wt: 258.72 g/mol
InChI Key: LBBWWGGKAZGFCD-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound’s structure features an amino group, a benzyl group substituted with chlorine and fluorine, and an ethyl-propionamide moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 2-chloro-6-fluorobenzyl chloride with an appropriate nucleophile under basic conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where the benzyl intermediate reacts with an amine source.

    Formation of the Propionamide Moiety: The final step involves the coupling of the amino-benzyl intermediate with an ethyl-propionamide derivative under suitable conditions, such as using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, optimizing reaction conditions for higher yields, and employing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing chlorine or fluorine.

Scientific Research Applications

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, such as in the synthesis of advanced materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide can be compared with similar compounds, such as:

    (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-propionamide: Differing by the presence of a methyl group instead of an ethyl group, this compound may exhibit different pharmacokinetic and pharmacodynamic properties.

    (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-propionamide: Featuring an isopropyl group, this compound may have altered binding affinities and biological activities.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2O/c1-3-16(12(17)8(2)15)7-9-10(13)5-4-6-11(9)14/h4-6,8H,3,7,15H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBWWGGKAZGFCD-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=C(C=CC=C1Cl)F)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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